molecular formula C26H21FN6O B2688234 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline CAS No. 1112447-35-4

4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline

Cat. No.: B2688234
CAS No.: 1112447-35-4
M. Wt: 452.493
InChI Key: VXUZBADZLZHODK-UHFFFAOYSA-N
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Description

4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with a fluorophenyl oxadiazole and a pyridinyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxadiazole and piperazine groups. Common reagents include fluorobenzene, oxadiazole precursors, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic substituents.

Scientific Research Applications

4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline
  • 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline
  • 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline

Uniqueness

The uniqueness of 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorophenyl group, oxadiazole ring, and pyridinyl piperazine moiety provides a unique combination of properties that can be exploited in various scientific and industrial contexts.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)quinolin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O/c27-19-7-5-6-18(16-19)25-30-26(34-31-25)21-17-24(29-22-9-2-1-8-20(21)22)33-14-12-32(13-15-33)23-10-3-4-11-28-23/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUZBADZLZHODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4C(=C3)C5=NC(=NO5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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